3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid
Overview
Description
3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on brominated compounds, such as 2-Fluoro-4-bromobiphenyl, has highlighted methods for practical synthesis that could be applicable to similar compounds like 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid. The development of efficient synthesis routes is crucial for the production of these compounds, which can serve as intermediates in the manufacture of various pharmaceuticals and chemicals (Qiu et al., 2009).
Environmental and Electrochemical Applications
The study of electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids (RTILs) points to potential applications of brominated compounds in energy storage and electroplating technologies (Tsuda, Stafford, & Hussey, 2017). These applications are particularly relevant in the context of sustainable and advanced material processing.
Biodegradation and Environmental Toxicology
The understanding of biodegradation mechanisms and environmental toxicology for compounds like 2,4-D herbicide provides insights into the environmental impact and degradation pathways of brominated aromatic compounds. This research is pivotal for developing strategies to mitigate the environmental presence and toxicity of such compounds, ensuring safer ecological and human health outcomes (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-bromo-3-methylphenyl isocyanate , have been used in proteomics research, suggesting potential interactions with proteins.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed systemically . The compound’s bioavailability would be influenced by these ADME properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-6-9(4-5-10(8)13)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOLTHKNRPUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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